molecular formula C10H14N2O4S B11106073 5-(3-Amino-5-methyl-4-nitro-2-thienyl)pentanoic acid

5-(3-Amino-5-methyl-4-nitro-2-thienyl)pentanoic acid

Cat. No.: B11106073
M. Wt: 258.30 g/mol
InChI Key: LYTHLEQGHLPJHK-UHFFFAOYSA-N
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Description

5-(3-Amino-5-methyl-4-nitro-2-thienyl)pentanoic acid is a synthetic organic compound characterized by a thienyl ring substituted with amino, methyl, and nitro groups, and a pentanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-5-methyl-4-nitro-2-thienyl)pentanoic acid typically involves multi-step organic reactions. One common route starts with the nitration of 2-thiophenecarboxylic acid to introduce the nitro group. This is followed by alkylation to add the methyl group. The amino group is introduced via a substitution reaction, often using an amine source under basic conditions. Finally, the pentanoic acid side chain is attached through a coupling reaction, such as a Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Reduced nitro compounds.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Amino-5-methyl-4-nitro-2-thienyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are explored for their potential therapeutic effects. The presence of the thienyl ring and functional groups may confer anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Amino-5-methyl-4-nitro-2-thienyl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Amino-4-nitro-2-thienyl)pentanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-(3-Amino-5-methyl-2-thienyl)pentanoic acid: Lacks the nitro group, potentially altering its redox properties.

    5-(3-Amino-5-methyl-4-nitro-2-furyl)pentanoic acid: Contains a furan ring instead of a thienyl ring, which may influence its chemical and biological properties.

Uniqueness

The unique combination of functional groups in 5-(3-Amino-5-methyl-4-nitro-2-thienyl)pentanoic acid provides a distinct set of chemical and biological properties. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the thienyl ring allows for versatile reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

5-(3-amino-5-methyl-4-nitrothiophen-2-yl)pentanoic acid

InChI

InChI=1S/C10H14N2O4S/c1-6-10(12(15)16)9(11)7(17-6)4-2-3-5-8(13)14/h2-5,11H2,1H3,(H,13,14)

InChI Key

LYTHLEQGHLPJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)CCCCC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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